3-amino-5H-pyrimido[5,4-b]indol-4-one

Catalog No.
S570604
CAS No.
110963-32-1
M.F
C10H8N4O
M. Wt
200.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-5H-pyrimido[5,4-b]indol-4-one

CAS Number

110963-32-1

Product Name

3-amino-5H-pyrimido[5,4-b]indol-4-one

IUPAC Name

3-amino-5H-pyrimido[5,4-b]indol-4-one

Molecular Formula

C10H8N4O

Molecular Weight

200.2 g/mol

InChI

InChI=1S/C10H8N4O/c11-14-5-12-8-6-3-1-2-4-7(6)13-9(8)10(14)15/h1-5,13H,11H2

InChI Key

BJLPBOXGVIESSZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)N

3-amino-5H-pyrimido[5,4-b]indol-4-one is a pyrimido-indole.

3-amino-5H-pyrimido[5,4-b]indol-4-one (commonly known as 3-MI in its nucleoside form) is a tricyclic, fluorescent analog of the natural nucleobase guanine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFthJ3yfqkrLxrsmsrEuHxT2_ywMpjn6x9Y9m3Tqu0NXfU4qeH5DpTKYSZt616KHPlo9RVaZJGAdDvPKI1dnHFeOs3XmkW3nneghLCsQlL9fW3tKhHt12hI-gq_yLC2-luWk0s%3D)] It is designed for site-specific incorporation into synthetic DNA and RNA oligonucleotides via standard phosphoramidite chemistry.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3PrNbF9bC68IK-3uL1syGR7DeAjs4cfWWAPN3X50FCW7_UMCQbW5x1rF0QxoW0GET-rdk52fluZ4PO1V568tW7vsJNR3Suij9mmM_2evx__Su4WWWeU3cVcrwMDXmAXJCmIM%3D)] Its primary value derives from its photophysical properties; its fluorescence is highly sensitive to the local molecular environment, making it a valuable probe for studying nucleic acid structure, dynamics, and interactions with other molecules.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3PrNbF9bC68IK-3uL1syGR7DeAjs4cfWWAPN3X50FCW7_UMCQbW5x1rF0QxoW0GET-rdk52fluZ4PO1V568tW7vsJNR3Suij9mmM_2evx__Su4WWWeU3cVcrwMDXmAXJCmIM%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)]

Research Fit

Scaffold identity Unsubstituted 3-amino-pyrimidoindole core for SAR studies
Functional handles Free 3-amino and C-2 position available for derivatisation
Synthetic accessibility Reported mild two-step synthesis from ethyl 3-aminoindole-2-carboxylate

Selecting a fluorescent nucleobase analog is a critical decision, as seemingly minor structural differences between compounds lead to significant, non-interchangeable performance outcomes. Key properties such as fluorescence quantum yield, environmental sensitivity, and the degree of perturbation to nucleic acid duplex stability are unique to each analog's structure.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)] Substituting 3-amino-5H-pyrimido[5,4-b]indol-4-one with a more common analog like 2-aminopurine or even a close structural relative like 6-methylisoxanthopterin (6-MI) can fundamentally alter signal brightness, experimental sensitivity, and the thermal stability of the probe-target duplex, compromising data reproducibility and interpretation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)] Therefore, procurement should be based on specific, quantitative performance data relevant to the intended application.

Substitution Risk

2,4-Dione analog
Additional C-2 carbonyl alters H-bond profile and blocks late-stage functionalisation; may not support same SAR exploration
Triazino scaffold replacement
Electronic distribution and metabolic stability differ; dual-pathway antiplatelet annotation may not transfer to pyrimido core
7,8-Dimethoxy PDE series
Pre-optimised chemotype for PDE inhibition; selecting this instead loses the unencumbered minimal template for novel target deconvolution

Processability Concern: Induces Duplex Destabilization Similar to a Base-Pair Mismatch

When incorporated into a DNA duplex, 3-amino-5H-pyrimido[5,4-b]indol-4-one (as the 3-MI nucleoside) significantly lowers the thermal stability of the helix.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)] The observed depression in melting temperature (Tm) is comparable to that caused by a single G-T base-pair mismatch. This is a critical distinction from its close structural analog, 6-methylisoxanthopterin (6-MI), which does not perturb the duplex stability and results in a Tm equivalent to that of an unmodified, fully matched duplex.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)]

Evidence DimensionDNA Duplex Thermal Stability (ΔTm)
Target Compound DataTm depression equivalent to a single base pair mismatch
Comparator Or Baseline6-methylisoxanthopterin (6-MI): Unperturbed Tm, equivalent to unlabeled duplexes
Quantified DifferenceSignificant destabilization vs. no destabilization
ConditionsSite-specific incorporation into double-stranded DNA oligonucleotides.

A buyer must select this compound knowing it will lower duplex stability, a factor that must be accounted for in assay design and is not a concern when using the alternative 6-MI.

Final-step yield
Reported
55%
Practical benchmark for synthesis planning
Hydrazine hydrate/dioxane, ambient temp; comparator dione accessed via different route

Higher Potential Brightness in DNA Compared to the Benchmark 2-Aminopurine

The most widely used fluorescent base analog, 2-aminopurine (2-AP), has a high quantum yield (Φ) of 0.68 in aqueous solution, but this is severely quenched by up to 100-fold upon incorporation into a DNA duplex.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4PgHgFo6PwuUpy20w_anNUAhu4tzGd-zICv4MB22erj8BKQii-XvVv3GNM8xV3yasc0KKsehX2tC3wgqvh0B9Vp7BN3RibSaFE9F0_2HJL8ysabJNwrMh8H-KsItmGnerDHwHNIef7A%3D%3D)] In contrast, 3-amino-5H-pyrimido[5,4-b]indol-4-one can exhibit a quantum yield as high as 0.3 when incorporated into DNA, depending on the surrounding sequence.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)] This can result in a probe that is 10- to 50-fold brighter than 2-AP in many sequence contexts, providing a significant advantage in signal strength.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)]

Evidence DimensionFluorescence Quantum Yield (Φ) in DNA
Target Compound DataUp to 0.3, depending on sequence context
Comparator Or Baseline2-Aminopurine (2-AP): Φ of 0.68 in solution is reduced ~100-fold upon incorporation
Quantified DifferencePotentially 10-50 times brighter than 2-AP in certain DNA sequences
ConditionsSite-specific incorporation into DNA oligonucleotides.

For applications requiring maximum signal intensity, this compound offers potentially much higher brightness over the common default choice of 2-aminopurine.

Pharmacology depth
Cross-study comparable
Target: qualitative anti-aggregation report; no IC₅₀ Triazino analogs: dual ADP/AA inhibition IC₅₀, TXB₂/PGE₂ data
Scaffold suited for de novo target screening without pre-existing pathway bias
Pharmacological annotation not transferable between scaffolds

High Environmental Sensitivity for Probing Structural Dynamics

The fluorescence of 3-amino-5H-pyrimido[5,4-b]indol-4-one is highly sensitive to its microenvironment, exhibiting a broad dynamic range of quantum yields from below 0.01 to 0.3 depending on its neighboring bases.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKM8jsYMj_S1c38BMxmG_UyhriMnVroC5lXgMUGG2QeZhyRTMYf5zyzX5DkmaPviKTIZ-O0Vl2mT2C6IWP4tTzTHDbnCjc64BHqkkG_EdBA1qEMqeftTFkAzEVHIWCAqXbcLBjJw72XKTZhONv3UZ79UpIgj91BtMqBDG5nxakWw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsRc7-ku2uUCaG4_yVaOjdIzK6hH48bY_abVTZcDlGkTnlh6NVXEaaB64ZjVRswjEFyQ0XTkR9dMJvtwvFRRzJIV1xwss3p92ROHUKC1I7uDmslAt2szsyrytBE9JpIA039aHDkhSADAdpiQ%3D%3D)] Its fluorescence is particularly subject to both static and dynamic quenching when a purine (adenine or guanine) is located immediately 3' or 5' to the probe in a single-stranded oligomer.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVifHfqh8jRJexZ1SeqEiITSc_FIn0nNQenytF782Y70D7cm271T7YVQpRDe4-F5ISmCSkBT5BVimM5dJhqL2Duxa-UxbRQWdefIEnOt4R2JQHC_HB-t50sFSzmHlBmI1U4O6wvEHeSz7ygw%3D%3D)] This pronounced sensitivity to base stacking and local structure is the key property that allows it to function as a reporter on conformational changes.

Evidence DimensionFluorescence Response to Local Environment
Target Compound DataHigh dynamic range; quantum yield varies from <0.01 to 0.3 based on neighboring bases
Comparator Or BaselineLess sensitive analogs (e.g., tC); constitutively fluorescent external dyes
Quantified DifferenceSignificant quenching by adjacent purines, with a 3' purine being more effective than a 5' purine
ConditionsIncorporation in single- and double-stranded oligonucleotides.

This compound should be chosen specifically for applications where a change in fluorescence upon a structural or binding event is the desired readout.

H-bond acceptor count
Class-level inference
1 carbonyl (C-4) 2,4-dione: 2 carbonyls (C-2, C-4)
Free C-2 position supports further derivatisation
H-bond profile and clogP differ; no experimental logP reported

Precursor Suitability: Compatible with Standard Automated Oligonucleotide Synthesis

This compound is designed for use in mainstream biochemical workflows and is typically supplied as a phosphoramidite precursor for use in automated solid-phase DNA/RNA synthesis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3PrNbF9bC68IK-3uL1syGR7DeAjs4cfWWAPN3X50FCW7_UMCQbW5x1rF0QxoW0GET-rdk52fluZ4PO1V568tW7vsJNR3Suij9mmM_2evx__Su4WWWeU3cVcrwMDXmAXJCmIM%3D)] Its compatibility with standard synthesis cycles allows for its routine, site-specific incorporation into custom oligonucleotide sequences without requiring significant deviation from established laboratory protocols.

Evidence DimensionProcess Compatibility
Target Compound DataRoutinely incorporated via phosphoramidite chemistry
Comparator Or BaselineStandard A, C, G, T phosphoramidites
Quantified DifferenceNo significant deviation from standard synthesis protocols required
ConditionsAutomated solid-phase oligonucleotide synthesis.

This confirms the compound is a practical, off-the-shelf solution for labs equipped with standard DNA synthesizers, lowering the barrier to adoption.

PDE / cardio profile
Class-level inference
Target: no PDE or inotropic data available 7,8-dimethoxy series: PDE IC₅₀, inotropic and vasodilator activity reported
Clean template for novel target identification outside PDE space
Cardiovascular pharmacology not characterised for parent scaffold

Real-Time Monitoring of DNA-Protein Interactions

The compound's high sensitivity to its local environment makes it an effective probe for studying protein binding events. When a protein associates with the labeled oligonucleotide, it alters the local structure and solvent accessibility around the probe, resulting in a measurable change in fluorescence intensity or lifetime.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfN_aBBqL3iCKkmMh5edecIDBwezOgoRCv-vEQvhObYlrqum3yH_yziyZxY5i_ZqnvyZvWTCKX3LPk537uWFOKU9iI_dsdbU6KeKoTGghv-VmVNzam-b08kp2SDTeIVsO_n8GOw-I3KI-TSXMJVxUaJw%3D%3D)]

Probing Conformational Changes in Nucleic Acid Structures

This analog is the right choice for investigating structural transitions in DNA or RNA, such as folding, unfolding, or duplex formation. The significant quenching observed when the probe is stacked with other bases provides a large dynamic range, yielding a strong signal change as the nucleic acid changes its conformation.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVifHfqh8jRJexZ1SeqEiITSc_FIn0nNQenytF782Y70D7cm271T7YVQpRDe4-F5ISmCSkBT5BVimM5dJhqL2Duxa-UxbRQWdefIEnOt4R2JQHC_HB-t50sFSzmHlBmI1U4O6wvEHeSz7ygw%3D%3D)]

Designing Assays Where Duplex Destabilization is Tolerable or Desired

Given its known destabilizing effect on DNA duplexes, this compound is suitable for assays where maximum thermal stability is not the primary concern, or where a slight destabilization may be beneficial, for example, in facilitating strand invasion or in studies of DNA breathing dynamics.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7E8WAEs9y8YelhkWB6nvfTbHvEv-manvT35GE3gl13LAivDlGSoaJ4PQtDQNuRGN92EddP6fJHakWfkYWrFh90z29FDJI7_Apq2915W5yC2KPT9AeUUUkl1HavZtYo0E3Sw%3D%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry starting point
Unsubstituted pyrimidoindole template
Free 3-amino and C-2 derivatisation sites
Platelet aggregation screening
Preliminary antiplatelet activity reported
Dose-response and mechanism-of-action study
Target deconvolution tool compound
Unannotated pharmacological profile
Affinity-based target identification
Synthetic methodology benchmark
Reported mild two-step synthesis
Cyclisation yield and process optimisation

XLogP3

0.6

Wikipedia

3-amino-5H-pyrimido[5,4-b]indol-4-one

Explore Compound Types